molecular formula C10H13BrN2O B2772600 4-(5-Bromopyridin-2-yl)oxan-4-amine CAS No. 1862642-61-2

4-(5-Bromopyridin-2-yl)oxan-4-amine

Katalognummer B2772600
CAS-Nummer: 1862642-61-2
Molekulargewicht: 257.131
InChI-Schlüssel: UWOJZGDNBZYEMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“4-(5-Bromopyridin-2-yl)oxan-4-amine” is a chemical compound with the CAS Number: 1862642-61-2. It has a molecular weight of 257.13 . The IUPAC name of this compound is 4-(5-bromopyridin-2-yl)tetrahydro-2H-pyran-4-amine .


Molecular Structure Analysis

The InChI code for “4-(5-Bromopyridin-2-yl)oxan-4-amine” is 1S/C10H13BrN2O/c11-8-1-2-9(13-7-8)10(12)3-5-14-6-4-10/h1-2,7H,3-6,12H2 . This code provides a unique representation of the compound’s molecular structure.

It is stored at a temperature of 4 degrees Celsius .

Wissenschaftliche Forschungsanwendungen

Amination of Aryl Halides

The amination of aryl halides, including bromopyridines, using copper catalysis presents a significant application of such compounds. A protocol demonstrating the conversion of bromopyridine into aminopyridine under Cu2O catalysis in an ethylene glycol solution of ammonia showcases the efficiency of this methodology. The reaction is noted for its low catalyst loading, mild temperature, and low pressure, indicating its potential for broad applicability in synthesizing pyridine-based derivatives (Lang et al., 2001).

Synthesis of Novel Pyridine-Based Derivatives

Research on the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions of commercially available bromopyridines demonstrates another significant application. This method facilitates the creation of diverse pyridine derivatives, highlighting their potential in various fields, including material science and pharmacology. Notably, the study also includes quantum mechanical investigations and assessments of biological activities, underscoring the multifaceted utility of these compounds (Ahmad et al., 2017).

Selective Amination Catalyzed by Palladium-Xantphos Complex

The selective amination of polyhalopyridines catalyzed by a palladium-Xantphos complex represents a tailored approach to synthesizing aminopyridines. This method emphasizes chemoselectivity and high yield, showcasing the efficiency of palladium catalysis in facilitating specific bond formations within pyridine structures (Ji et al., 2003).

Hydrogen Peroxide Oxidations

The synthesis of 5-Bromo-2-nitropyridine from its amine precursor via hydrogen peroxide oxidation illustrates an application in the field of large-scale production. This transformation highlights the adaptability of bromopyridine derivatives to various chemical reactions, making them valuable for industrial applications. The study also delves into the safety and reproducibility aspects of the oxidation process, indicating the practical viability of such methodologies (Agosti et al., 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Zukünftige Richtungen

While specific future directions for “4-(5-Bromopyridin-2-yl)oxan-4-amine” are not mentioned in the available resources, compounds with similar structures continue to be of interest in various fields of research .

Wirkmechanismus

Target of Action

The primary target of 4-(5-Bromopyridin-2-yl)oxan-4-amine is the Genome polyprotein of the Hepatitis C virus genotype 1b (isolate BK) . This protein plays a crucial role in the replication and propagation of the Hepatitis C virus.

Mode of Action

It is known to interact with its target, the genome polyprotein, in a way that inhibits the replication of the hepatitis c virus . The specific nature of this interaction and the resulting changes at the molecular level are subjects of ongoing research.

Biochemical Pathways

The biochemical pathways affected by 4-(5-Bromopyridin-2-yl)oxan-4-amine are primarily those involved in the life cycle of the Hepatitis C virus. By inhibiting the function of the Genome polyprotein, the compound disrupts the replication of the virus, thereby affecting its propagation within the host

Result of Action

The primary result of the action of 4-(5-Bromopyridin-2-yl)oxan-4-amine is the inhibition of the replication of the Hepatitis C virus. This is achieved through its interaction with the Genome polyprotein, a key player in the virus’s life cycle . The molecular and cellular effects of this action are the subject of ongoing research.

Eigenschaften

IUPAC Name

4-(5-bromopyridin-2-yl)oxan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c11-8-1-2-9(13-7-8)10(12)3-5-14-6-4-10/h1-2,7H,3-6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOJZGDNBZYEMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=NC=C(C=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Bromopyridin-2-yl)oxan-4-amine

CAS RN

1862642-61-2
Record name 4-(5-bromopyridin-2-yl)oxan-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.